D-Tagatose 6-phosphate lithium salt
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Overview
Description
D-Tagatose 6-phosphate lithium salt: is a chemical compound with the empirical formula C6H13O9P · xLi+. It is a metabolite in the biosynthetic pathway converting galactose 6-phosphate to pyruvate. This compound is a substrate for tagatose-6-phosphate kinase, which converts it into D-tagatose 1,6-bisphosphate with the transfer of a phosphate from ATP .
Preparation Methods
Synthetic Routes and Reaction Conditions: D-Tagatose 6-phosphate can be synthesized through various enzymatic methods. One common method involves the use of tagatose 4-epimerase, galactitol dehydrogenase, and L-arabinose isomerase to achieve interconversion between monosaccharides and sugar alcohols . Another method involves the phosphorylation of D-tagatose using recombinant D-tagatose 6-phosphate kinase and a phosphoenolpyruvate/pyruvate kinase system for ATP regeneration .
Industrial Production Methods: Industrial production of D-tagatose 6-phosphate often employs biocatalytic processes due to their high efficiency and environmental friendliness. These methods use whole cells and isolated enzymes as catalysts under mild reaction conditions with few by-products and no pollution .
Chemical Reactions Analysis
Types of Reactions: D-Tagatose 6-phosphate undergoes various chemical reactions, including phosphorylation and isomerization. It is phosphorylated to tagatose-1-phosphate by fructokinase, and its slower rate of breakdown results in the accumulation of tagatose-1-phosphate .
Common Reagents and Conditions: Common reagents used in these reactions include ATP for phosphorylation and specific enzymes like tagatose-6-phosphate kinase . The reactions typically occur under mild conditions to maintain enzyme activity and prevent degradation of the compound.
Major Products: The major products formed from these reactions include D-tagatose 1,6-bisphosphate and tagatose-1-phosphate .
Scientific Research Applications
Chemistry: In chemistry, D-tagatose 6-phosphate is used as a substrate in enzymatic reactions to study metabolic pathways and enzyme kinetics .
Biology: In biological research, it serves as a key metabolite in the tagatose-6-phosphate pathway, linking D-galactose-6-phosphate with D-glyceraldehyde-3-phosphate .
Medicine: D-tagatose has disease-relieving and health-promoting properties, making it a subject of interest in medical research .
Industry: In the industrial sector, D-tagatose 6-phosphate is used in the production of low-calorie sweeteners and other health-promoting products .
Mechanism of Action
D-Tagatose 6-phosphate exerts its effects by acting as a substrate for tagatose-6-phosphate kinase, which converts it into D-tagatose 1,6-bisphosphate with the transfer of a phosphate from ATP . This conversion is a crucial step in the tagatose-6-phosphate pathway, linking D-galactose-6-phosphate with D-glyceraldehyde-3-phosphate .
Comparison with Similar Compounds
- D-Sedoheptulose 7-phosphate lithium salt
- 3-Deoxy-2-keto-6-phosphogluconic acid lithium salt
- Neryl monophosphate lithium salt
- sn-Glycerol 1-phosphate lithium salt
- Dihydroxyacetone phosphate lithium salt
Uniqueness: D-Tagatose 6-phosphate lithium salt is unique due to its specific role in the tagatose-6-phosphate pathway and its use as a substrate for tagatose-6-phosphate kinase . This distinguishes it from other similar compounds that may not participate in the same metabolic pathways or have the same enzymatic interactions.
Properties
Molecular Formula |
C6H11Li2O9P |
---|---|
Molecular Weight |
272.1 g/mol |
IUPAC Name |
dilithium;[(2R,3S,4S)-2,3,4,6-tetrahydroxy-5-oxohexyl] phosphate |
InChI |
InChI=1S/C6H13O9P.2Li/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14;;/h4-7,9-11H,1-2H2,(H2,12,13,14);;/q;2*+1/p-2/t4-,5-,6+;;/m1../s1 |
InChI Key |
RQPNOSHLUSBRBK-SYDFPMGNSA-L |
Isomeric SMILES |
[Li+].[Li+].C([C@H]([C@@H]([C@@H](C(=O)CO)O)O)O)OP(=O)([O-])[O-] |
Canonical SMILES |
[Li+].[Li+].C(C(C(C(C(=O)CO)O)O)O)OP(=O)([O-])[O-] |
Origin of Product |
United States |
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